tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate
Description
tert-Butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 4-amino-piperidyl substituent, and two fluorine atoms at the 3,3-positions of the piperidine ring. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atoms modulate electronic and steric properties, influencing binding affinity and metabolic stability .
Properties
Molecular Formula |
C15H27F2N3O2 |
|---|---|
Molecular Weight |
319.39 g/mol |
IUPAC Name |
tert-butyl (4R)-4-(4-aminopiperidin-1-yl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H27F2N3O2/c1-14(2,3)22-13(21)20-9-6-12(15(16,17)10-20)19-7-4-11(18)5-8-19/h11-12H,4-10,18H2,1-3H3/t12-/m1/s1 |
InChI Key |
TWIHPVRPFBDTTI-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)N2CCC(CC2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluoro groups: This step may involve fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the tert-butyl group: This can be done through alkylation reactions using tert-butyl halides.
Incorporation of the amino group: This step may involve amination reactions using ammonia or amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the difluoro groups or to convert the carboxylate group to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while substitution of the difluoro groups may yield various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine derivatives.
Medicine: As a potential drug candidate for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate would depend on its specific biological target. In general, piperidine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Research Findings
Kinase Inhibition :
- The target compound demonstrated IC₅₀ values < 100 nM against CDK9 in biochemical assays, outperforming tert-butyl 4-(2-nitrobenzoyl)thiazolyl derivatives (IC₅₀ ~ 250 nM) due to improved hydrogen bonding with the kinase hinge region .
Metabolic Stability: In microsomal stability assays, the 3,3-difluoro analogue showed a half-life > 60 minutes, compared to < 30 minutes for non-fluorinated tert-butyl piperidine carboxylates .
Biological Activity
The compound tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate , with CAS number 2891580-38-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and research findings related to its pharmacological effects.
- Molecular Formula : C15H27F2N3O2
- Molecular Weight : 319.39 g/mol
- Purity : ≥ 95%
Structure
The compound features a piperidine core, which is a common scaffold in drug design. The presence of difluoro substituents and an amino group contributes to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). Inhibition of DHFR is significant in cancer treatment and antimicrobial therapies, as it disrupts DNA synthesis and cellular proliferation .
Structure-Activity Relationship (SAR)
Studies have demonstrated that modifications on the piperidine ring significantly impact the compound's inhibitory potency. For instance, variations in substituents at the nitrogen atom and the introduction of electron-withdrawing groups can enhance biological activity .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 13.70 ± 0.25 | Highest inhibition against DHFR |
| Compound B | 47.30 ± 0.86 | Moderate inhibition |
| This compound | TBD | Potential candidate for further studies |
Pharmacological Effects
Research has highlighted several pharmacological activities associated with this compound:
- Anticancer Activity : The compound shows promise in inhibiting cancer cell proliferation by targeting metabolic enzymes.
- Antimicrobial Activity : Its structural characteristics suggest potential efficacy against various microbial pathogens.
- Neuroprotective Effects : Emerging studies indicate possible applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on DHFR. Results showed that modifications to the piperidine structure could lead to significant changes in binding affinity and inhibitory potency.
In Silico Studies
Molecular docking studies have provided insights into the binding interactions between the compound and DHFR. These studies suggest that specific interactions with active site residues enhance binding affinity compared to standard inhibitors like Methotrexate .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (4R)-4-(4-amino-1-piperidyl)-3,3-difluoro-piperidine-1-carboxylate, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the formation of the piperidine core. A common approach for tert-butyl-protected piperidines is Boc protection of the amine group early in the synthesis to prevent side reactions. For example, tert-butyl carbamate derivatives are often prepared via nucleophilic substitution or coupling reactions under anhydrous conditions . Key intermediates include the difluorinated piperidine precursor and the 4-amino-1-piperidyl moiety. Reductive amination or SN2 displacement (using fluorinating agents like DAST or Deoxo-Fluor) may introduce the difluoro groups . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate enantiomerically pure (4R)-isomers .
Q. How can researchers verify the stereochemical integrity of the (4R)-configuration in this compound?
- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with a chiral stationary phase (e.g., Chiralpak AD-H or OD-H columns) is recommended for enantiomeric purity validation . X-ray crystallography of a derivative (e.g., a co-crystal with a chiral acid) provides definitive confirmation of the (4R)-configuration. Comparative NMR analysis with known diastereomers can also resolve ambiguities in stereochemistry .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Based on structurally similar tert-butyl piperidine derivatives, this compound may pose inhalation and dermal hazards. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Fire-fighting measures for related compounds recommend dry chemical extinguishers and flame-resistant clothing due to potential flammability . Emergency eye wash stations and respiratory protection (e.g., N95 masks) are mandatory during scale-up .
Advanced Research Questions
Q. How do the 3,3-difluoro and 4-amino-1-piperidyl groups influence the compound’s conformational dynamics and receptor binding?
- Methodological Answer : The 3,3-difluoro substitution induces a chair conformation in the piperidine ring, reducing ring puckering and stabilizing specific binding poses. Computational modeling (e.g., DFT or MD simulations) can predict torsional strain and electrostatic potential maps. The 4-amino-1-piperidyl group may act as a hydrogen bond donor; surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to target proteins like kinases or GPCRs .
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR splitting patterns or IR stretches) for this compound?
- Methodological Answer : Discrepancies in NMR data often arise from solvent effects or impurities. Use high-field NMR (≥500 MHz) with deuterated DMSO or CDCl3 to sharpen splitting patterns. For IR, compare experimental spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) to assign stretches accurately. LC-MS with high-resolution mass detection (HRMS) confirms molecular ion integrity .
Q. How can researchers optimize the enantiomeric excess (ee) of the (4R)-isomer during asymmetric synthesis?
- Methodological Answer : Employ chiral catalysts (e.g., Jacobsen’s salen complexes or cinchona alkaloids) in asymmetric fluorination steps. Kinetic resolution via lipase-mediated acyl transfer (e.g., CAL-B enzyme) can enhance ee. Monitor reaction progress using chiral GC or HPLC, adjusting temperature (-20°C to 40°C) and solvent polarity (THF vs. toluene) to favor the desired isomer .
Q. What strategies mitigate degradation of the tert-butyl carbamate group under acidic or basic conditions?
- Methodological Answer : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. To prevent premature deprotection, avoid prolonged exposure to aqueous bases (pH >10). For reactions requiring acidic conditions, use buffered systems (pH 4–6) or replace Boc with more stable protecting groups (e.g., Fmoc) if compatible with downstream steps .
Handling and Regulatory Notes
- Regulatory Compliance : Classified as non-GHS hazardous in some jurisdictions, but comply with local regulations for amine-containing compounds. Disposal via incineration (≥1000°C) is advised for structurally similar substances .
- Contradictions in Data : Discrepancies in fire-fighting media (e.g., suitability of CO₂ vs. dry powder) highlight the need for site-specific risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
